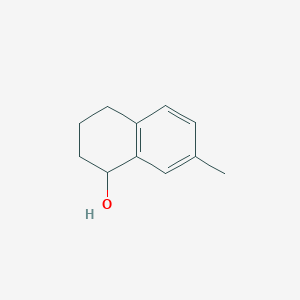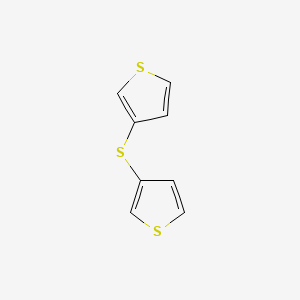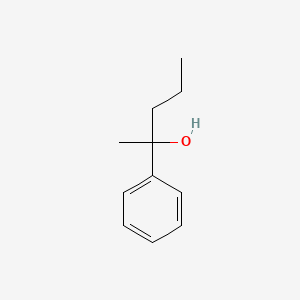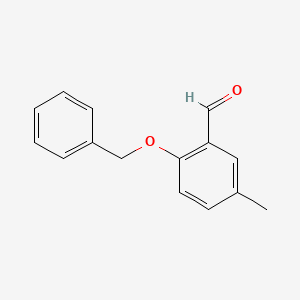
2-(Benzyloxy)-5-methylbenzaldehyde
Vue d'ensemble
Description
2-(Benzyloxy)-5-methylbenzaldehyde, also known as 2-benzyloxy-5-methylbenzaldehyde, is an important synthetic intermediate in the pharmaceutical and fine chemical industries. It is a benzaldehyde derivative with a substituted benzyloxy group. This compound is used in the synthesis of various drugs and other compounds and has been widely studied for its various applications.
Applications De Recherche Scientifique
Catalytic Oxidation
2-(Benzyloxy)-5-methylbenzaldehyde is related to studies in the field of catalytic oxidation. Wu et al. (2016) used water-soluble copper(II) complexes for the catalytic oxidation of benzylic alcohols, like 4-methylbenzaldehyde, to corresponding aldehydes in water, achieving high yields and demonstrating a broad substrate scope and high functional group tolerance (Wu et al., 2016).
Fluorescent pH Sensor
A study by Saha et al. (2011) developed a new probe, closely related to 2-(Benzyloxy)-5-methylbenzaldehyde, which acts as a highly selective fluorescent pH sensor. This probe demonstrated a significant increase in fluorescence intensity within a specific pH range, valuable for studying biological organelles (Saha et al., 2011).
Synthesis via C(sp3)-H Activation
Ma et al. (2016) researched the synthesis of 2-benzylbenzaldehyde derivatives, including 2-(Benzyloxy)-5-methylbenzaldehyde, using a C(sp3)-H activation process. This method involved the use of acetohydrazone as a transient directing group, yielding products in good to excellent yields (Ma et al., 2016).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and tested them for anticancer activity against the HL-60 cell line. Among these compounds, 2-(benzyloxy)-5-methylbenzaldehyde showed significant activity, indicating potential in cancer research (Lin et al., 2005).
Photochemical Studies
Research on photochemistry has involved compounds related to 2-(Benzyloxy)-5-methylbenzaldehyde. Studies like those by Charlton et al. (1988) and Plíštil et al. (2006) have explored the photochemical reactions and photoenol formation of similar benzaldehyde derivatives, highlighting their potential in synthetic organic chemistry (Charlton et al., 1988); (Plíštil et al., 2006).
Synthesis and Crystal Structures
Hazra et al. (2015) synthesized Schiff base copper(II) complexes using a compound closely related to 2-(Benzyloxy)-5-methylbenzaldehyde. These complexes were used as catalysts for the oxidation of alcohols, demonstrating their potential in selective catalysis (Hazra et al., 2015).
Propriétés
IUPAC Name |
5-methyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUADHCSAWIRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361361 | |
| Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-methylbenzaldehyde | |
CAS RN |
53389-98-3 | |
| Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



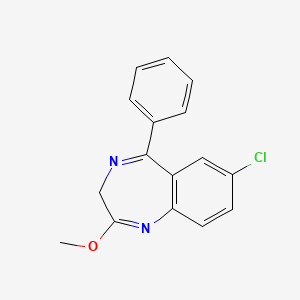
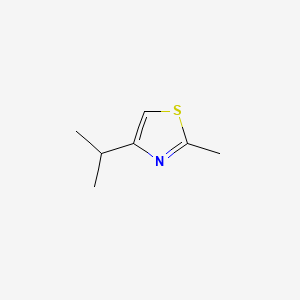

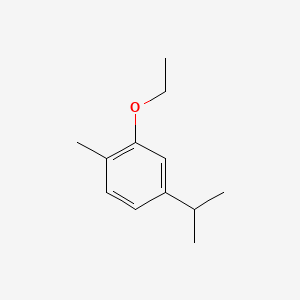

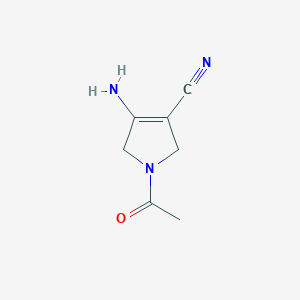
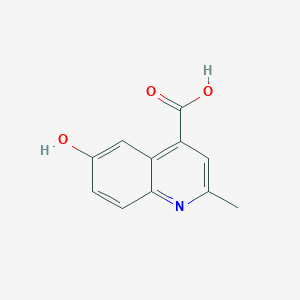
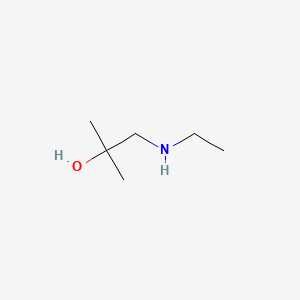
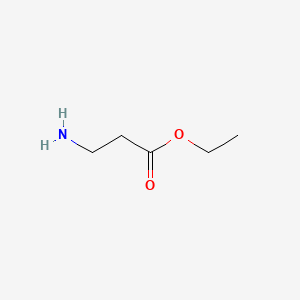
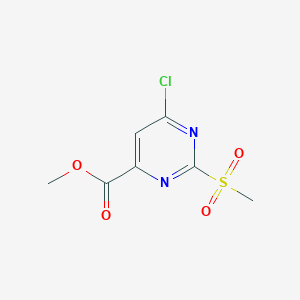
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
